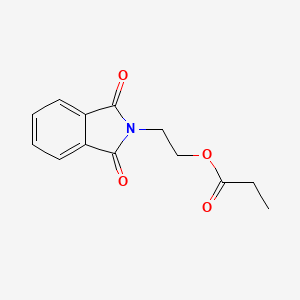![molecular formula C13H14N6O2S B12129986 4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide CAS No. 21266-67-1](/img/structure/B12129986.png)
4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide: , also known by its chemical formula C₁₃H₁₄N₆O₂S , is a compound with interesting properties. Let’s explore further.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves the reaction of p-toluenesulfonyl chloride (TsCl) with 2-(7H-purin-6-ylamino)ethylamine . The reaction proceeds as follows:
TsCl+2-(7H-purin-6-ylamino)ethylamine→this compound
Reaction Conditions:
The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at low temperatures. Acidic conditions facilitate the formation of the sulfonamide bond.
Industrial Production:
Industrial-scale production methods involve optimization of reaction conditions, purification steps, and yield enhancement.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
The major products depend on the specific reaction conditions and substituents. For example, oxidation may yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Medicine: This compound has potential as a therapeutic agent due to its sulfonamide moiety, which can interact with enzymes or receptors.
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its effects on cellular processes and biological pathways.
Wirkmechanismus
The compound likely exerts its effects by interfering with enzyme activity or protein binding. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
While there are related sulfonamides, the unique combination of the purine ring and the sulfonamide group distinguishes 4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide.
Similar Compounds
4-[2-(5H-purin-6-ylamino)ethyl]benzenesulfonamide: (CAS: ): A close analog with a different purine substitution pattern.
Eigenschaften
CAS-Nummer |
21266-67-1 |
|---|---|
Molekularformel |
C13H14N6O2S |
Molekulargewicht |
318.36 g/mol |
IUPAC-Name |
4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N6O2S/c14-22(20,21)10-3-1-9(2-4-10)5-6-15-12-11-13(17-7-16-11)19-8-18-12/h1-4,7-8H,5-6H2,(H2,14,20,21)(H2,15,16,17,18,19) |
InChI-Schlüssel |
HNTKMTOFOQSLQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2NC=N3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B12129910.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12129935.png)


![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)



![(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B12129976.png)

